N~1~-(4-Methoxyphenyl)-N'~1~-methyl-2-nitroethene-1,1-diamine
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Overview
Description
N~1~-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a nitroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl acetone with an amine under reductive amination conditions to produce an intermediate. This intermediate is then condensed with an α-haloketone, followed by reduction steps to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N1-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or other alkoxides.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
N~1~-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: N1-(4-Methoxyphenyl)-N’~1~-methyl-2-nitroethene-1,1-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
534591-88-3 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-N'-(4-methoxyphenyl)-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(7-13(14)15)12-8-3-5-9(16-2)6-4-8/h3-7,11-12H,1-2H3 |
InChI Key |
RYDPGDOCBXEVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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